molecular formula C22H26N6O2S B2834655 N-(3-morpholin-4-ylpropyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 315239-15-7

N-(3-morpholin-4-ylpropyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2834655
CAS No.: 315239-15-7
M. Wt: 438.55
InChI Key: NXHAWYARIVDYDB-UHFFFAOYSA-N
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Description

N-(3-morpholin-4-ylpropyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound featuring a morpholine ring, a triazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-morpholin-4-ylpropyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.

    Attachment of the Sulfanyl Group: The triazole ring is then reacted with a thiol compound to introduce the sulfanyl group, often using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Morpholine Derivative Synthesis: The morpholine ring is synthesized separately, typically through the reaction of diethanolamine with a suitable alkylating agent.

    Final Coupling: The morpholine derivative is coupled with the triazole-sulfanyl intermediate under conditions that promote amide bond formation, such as using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: N-alkyl or N-acyl morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, N-(3-morpholin-4-ylpropyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its ability to interact with specific biological targets makes it a candidate for studying enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. The presence of the triazole ring, which is known for its bioactivity, suggests that it might exhibit antimicrobial, antifungal, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-morpholin-4-ylpropyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The triazole ring could interact with metal ions in metalloenzymes, while the morpholine ring might enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-morpholin-4-ylpropyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)thio]acetamide
  • N-(3-morpholin-4-ylpropyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)oxy]acetamide

Uniqueness

Compared to similar compounds, N-(3-morpholin-4-ylpropyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide may exhibit unique properties due to the presence of the sulfanyl group, which can participate in redox reactions and form strong interactions with biological targets. This could result in distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2S/c29-20(24-10-5-11-27-12-14-30-15-13-27)17-31-22-26-25-21(18-6-4-9-23-16-18)28(22)19-7-2-1-3-8-19/h1-4,6-9,16H,5,10-15,17H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHAWYARIVDYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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